molecular formula C8H8N2O2 B14115202 3-Pyrazin-2-ylbut-2-enoic acid

3-Pyrazin-2-ylbut-2-enoic acid

Cat. No.: B14115202
M. Wt: 164.16 g/mol
InChI Key: PWIXKAYTODDDDL-UHFFFAOYSA-N
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Description

3-Pyrazin-2-ylbut-2-enoic acid is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazin-2-ylbut-2-enoic acid involves several steps. One common method includes the reaction of pyrazine with but-2-enoic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Pyrazin-2-ylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce pyrazine derivatives with different functional groups .

Scientific Research Applications

3-Pyrazin-2-ylbut-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Pyrazin-2-ylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with energy production pathways or inhibit specific enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Pyrazin-2-ylbut-2-enoic acid include other pyrazine derivatives and butenoic acid analogs. Some examples are:

  • Pyrazinamide
  • Pyrazinecarboxamide
  • 3-(5)-Substituted pyrazoles .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrazine ring and butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-pyrazin-2-ylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIXKAYTODDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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